

Refining treatment protocols from the Larsucosterol Phase 2a and 2b trials

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Compound of Interest

Compound Name: *Larsucosterol*

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Technical Support Center: Refining Larsucosterol Treatment Protocols

This technical support center provides researchers, scientists, and drug development professionals with detailed information derived from the **Larsucosterol** Phase 2a and 2b clinical trials. It includes troubleshooting guides, FAQs, experimental protocols, and data summaries to assist in the design and execution of related studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is **Larsucosterol** and its proposed mechanism of action? A1: **Larsucosterol** (DUR-928) is an endogenous, sulfated oxysterol that functions as an epigenetic modulator.^[1] Its primary mechanism involves the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.^{[2][3][4]} In conditions like alcohol-associated hepatitis (AH), elevated DNMT activity leads to DNA hypermethylation, which silences genes crucial for cellular repair and survival.^[5] By inhibiting these enzymes, **larsucosterol** modulates gene expression in pathways related to stress responses, cell survival, inflammation, and lipid biosynthesis, which may lead to improved cell survival, reduced inflammation, and decreased lipotoxicity.^{[1][2][6]}

Q2: What were the primary objectives of the **Larsucosterol** Phase 2a and 2b trials? A2: The Phase 2a (NCT01809132) trial was an open-label, dose-escalation study designed to evaluate the safety, pharmacokinetics (PK), and preliminary efficacy signals of **larsucosterol** in 19

patients with moderate to severe AH.[7][8] The subsequent Phase 2b AHFIRM (NCT04563026) trial was a larger, randomized, double-blind, placebo-controlled study involving 307 patients with severe AH, designed to definitively evaluate the safety and efficacy of **larsucosterol** in reducing 90-day mortality or the need for liver transplantation.[1][9][10]

Q3: Did the Phase 2b AHFIRM trial meet its primary endpoint? A3: No, the AHFIRM trial did not meet its primary endpoint of a statistically significant reduction in the 90-day rate of mortality or liver transplant for either the 30 mg or 90 mg dose compared to placebo.[1][11][12]

Q4: What were the key efficacy findings from the AHFIRM trial despite not meeting the primary endpoint? A4: Although the primary endpoint was not met, the trial showed clinically meaningful trends in the key secondary endpoint of 90-day mortality.[1][9] In the overall study population, the 30 mg dose was associated with a 41% reduction in mortality and the 90 mg dose with a 35% reduction, though these results were not statistically significant.[13][14] The effect was more pronounced in the subgroup of U.S. patients (76% of the trial population), where the 30 mg and 90 mg doses reduced 90-day mortality by 57% ($p=0.014$) and 58% ($p=0.008$), respectively, compared with placebo.[3][10]

Q5: What is the established safety profile of **Larsucosterol** from these trials? A5: Across both Phase 2a and 2b trials, **larsucosterol** was found to be safe and well-tolerated.[1][7] The number and nature of treatment-emergent adverse events (AEs) were similar between the **larsucosterol** and placebo groups.[15] Most AEs were attributable to the underlying hepatic disease, and there was no imbalance in side effects that could not be ascribed to the liver condition itself.[1][11]

Section 2: Troubleshooting Guide for Experimental Studies

Q: Our study is not replicating the mortality benefit observed in the AHFIRM trial. What factors could be influencing this? A: Several factors identified from the AHFIRM trial could be at play:

- **Geographic Population:** The mortality reduction was statistically significant only in the U.S. subgroup. Regional differences in standard of care, patient genetics, or other environmental factors may influence outcomes.

- Time to Treatment: Sub-analyses of the AHFIRM data highlighted the importance of timely treatment administration after hospitalization.[10] Delays in dosing could diminish the potential therapeutic effect.
- Baseline Severity: While AHFIRM focused on severe AH (MELD 21-30), ensure your patient population's severity is comparable.[16] The Phase 2a trial stratified patients into moderate and severe categories, which may be a useful approach for analysis.[7]

Q: We are observing high inter-patient variability in biomarker response (e.g., bilirubin, MELD scores). How can this be managed analytically? A: High variability is expected in this critically ill patient population.

- Stratification: Analyze data by stratifying patients based on baseline disease severity (e.g., MELD score <25 vs. ≥25) to identify potential differential effects.
- Endpoint Timing: The Phase 2a study showed that while some markers like bilirubin improved by Day 7, MELD scores showed notable reductions at Day 28.[8][17] Ensure your assessment time points are sufficient to capture the full therapeutic effect, as the most critical outcomes in Phase 2b were measured at 90 days.[10]
- Lille Score Assessment: The Lille score at Day 7 was a key efficacy signal in the Phase 2a trial, with 89% of subjects classified as responders (<0.45).[7] This can be a valuable early indicator of response, but should be considered alongside longer-term outcomes.

Q: A patient's Lille score did not improve by Day 7. Should this be considered a treatment failure? A: Not necessarily. While a favorable Day 7 Lille score is a positive prognostic indicator, it is not the sole determinant of success.[17] The primary endpoint of the pivotal Phase 2b study was 90-day survival, indicating that the clinical benefit may take longer to become apparent.[18] Continue to monitor other liver biomarkers (bilirubin, AST, ALT) and the overall clinical status of the patient through later time points (Day 28, Day 90) before concluding a lack of response.[17]

Section 3: Quantitative Data Summary

Table 1: Larsucosterol Phase 2a Trial (NCT01809132) - Study Design & Population

| Parameter | Description |
|--------------------|---|
| Study Design | Multicenter, Open-Label, Dose Escalation[7] |
| Population | 19 patients with a clinical diagnosis of Alcohol-Associated Hepatitis (AH)[7] |
| Severity Groups | 7 Moderate AH (MELD Score 11-20), 12 Severe AH (MELD Score 21-30)[8] |
| Dose Cohorts | 30 mg, 90 mg, or 150 mg administered via IV infusion[7] |
| Follow-up Period | 28 days[8] |
| Primary Objectives | Evaluate Safety, Pharmacokinetics (PK), and Efficacy Signals[7] |

Table 2: Lارسucosterol Phase 2b AHFIRM Trial (NCT04563026) - Study Design & Population

| Parameter | Description |
|--------------------|--|
| Study Design | Randomized, Double-Blind, Placebo-Controlled, International, Multicenter[1] |
| Population | 307 patients with severe Alcohol-Associated Hepatitis (AH)[1] |
| Inclusion Criteria | MELD score 21-30, Maddrey Discriminant Function (MDF) \geq 32[16] |
| Treatment Arms | 1. Lارسucosterol 30 mg (+SOC) (n=102) 2. Lارسucosterol 90 mg (+SOC) (n=102) 3. Placebo (+SOC) (n=103)[1] |
| Primary Endpoint | 90-Day Incidence of Mortality or Liver Transplantation[10] |
| Key Secondary | 90-Day Survival[10] |

Table 3: Larsucosterol Phase 2b AHFIRM Trial - Key Efficacy Outcomes

| Outcome | Larsucosterol 30 mg vs. Placebo | Larsucosterol 90 mg vs. Placebo |
|---|---|---|
| Primary Endpoint (Mortality or Transplant at 90 Days) | Numerical improvement, not statistically significant[9] | Numerical improvement, not statistically significant[9] |
| 90-Day Mortality Reduction (Global Population) | 41% (p=0.070)[9][13] | 35% (p=0.126)[9][13] |
| 90-Day Mortality Reduction (U.S. Patients Only) | 57% (p=0.014)[10] | 58% (p=0.008)[10] |
| 90-Day Mortality Events (Global Population) | 15 of 102 patients[11] | 17 of 102 patients[11] |
| Placebo 90-Day Mortality Events (Global) | 25 of 103 patients[11] | 25 of 103 patients[11] |

Section 4: Experimental Protocols

Protocol 1: Patient Screening and Eligibility for Severe AH Studies

- Inclusion Criteria:
 - Age \geq 18 years.[16]
 - Clinical diagnosis of AH with onset of jaundice within the prior 8 weeks.[16]
 - History of heavy alcohol consumption (>60 g/day for males, >40 g/day for females) for at least 6 months, with <8 weeks of abstinence before jaundice onset.[16]
 - Serum total bilirubin > 3.0 mg/dL.[16]
 - AST between 50-400 IU/L and ALT < 400 IU/L.[16]
 - Model for End-stage Liver Disease (MELD) score between 21 and 30 (inclusive).[16]

- Maddrey Discriminant Function (MDF) score ≥ 32 .[\[16\]](#)
- Exclusion Criteria:
 - Confounding causes of liver disease (e.g., viral hepatitis, drug-induced liver injury).
 - Active uncontrolled infection or other contraindications to potential corticosteroid use (as per standard of care in placebo arms).
 - Prior liver transplantation.

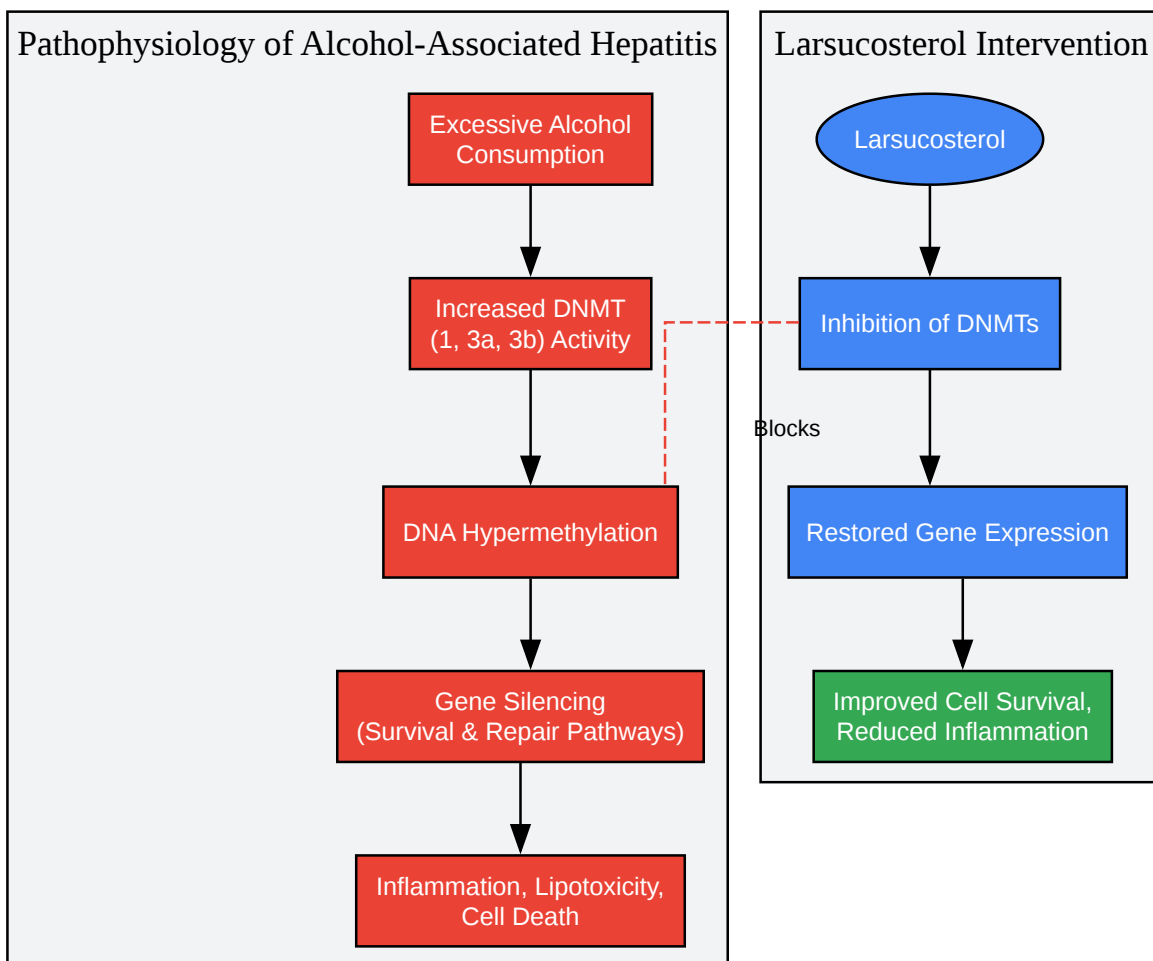
Protocol 2: Larsucosterol Administration

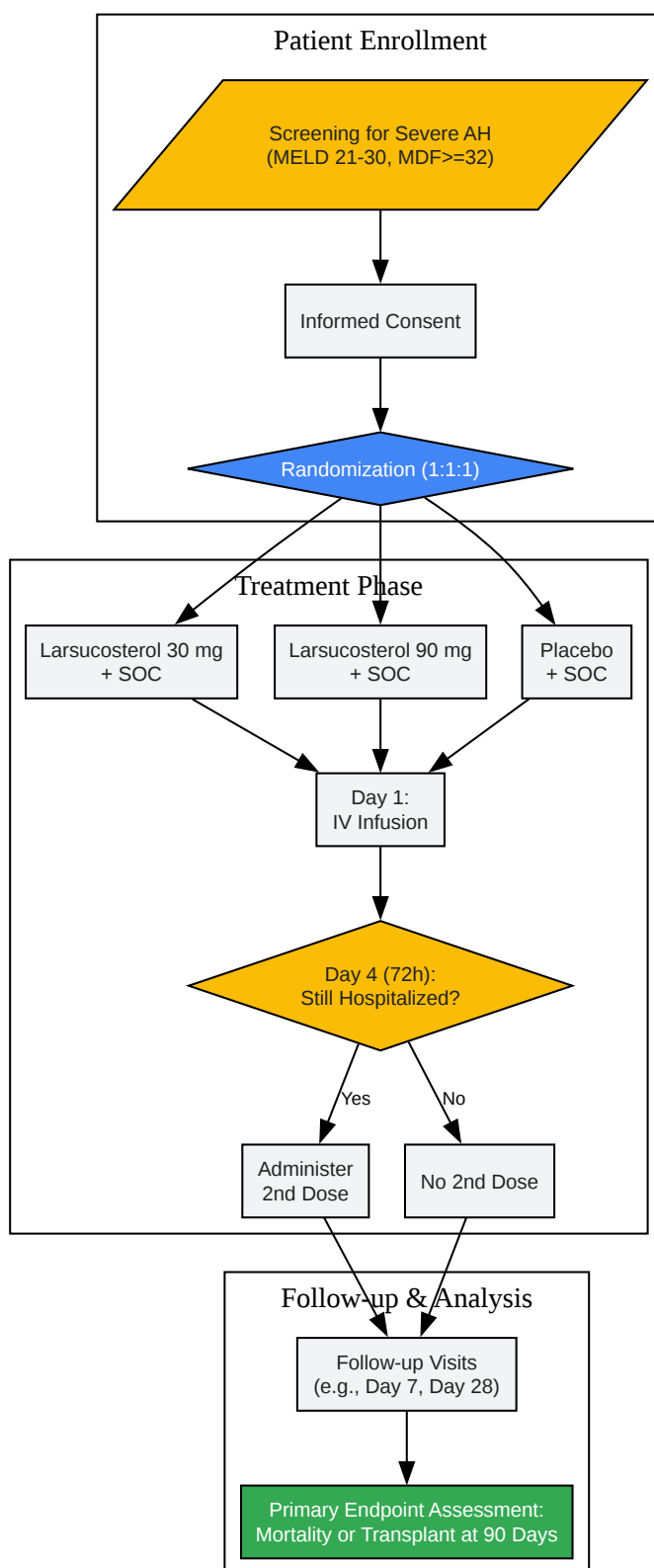
- Preparation: **Larsucosterol** is supplied as a sterile solution. The required dose (e.g., 30 mg or 90 mg) is diluted in 100 mL of sterile saline or 5% dextrose for injection.[\[7\]](#)
- Administration: The diluted solution is administered as a single intravenous (IV) infusion over a period of 2 hours.[\[7\]](#)
- Repeat Dosing: As per the AHFIRM trial protocol, a second dose may be administered 72 hours after the first if the patient remains hospitalized.[\[1\]](#)[\[11\]](#)

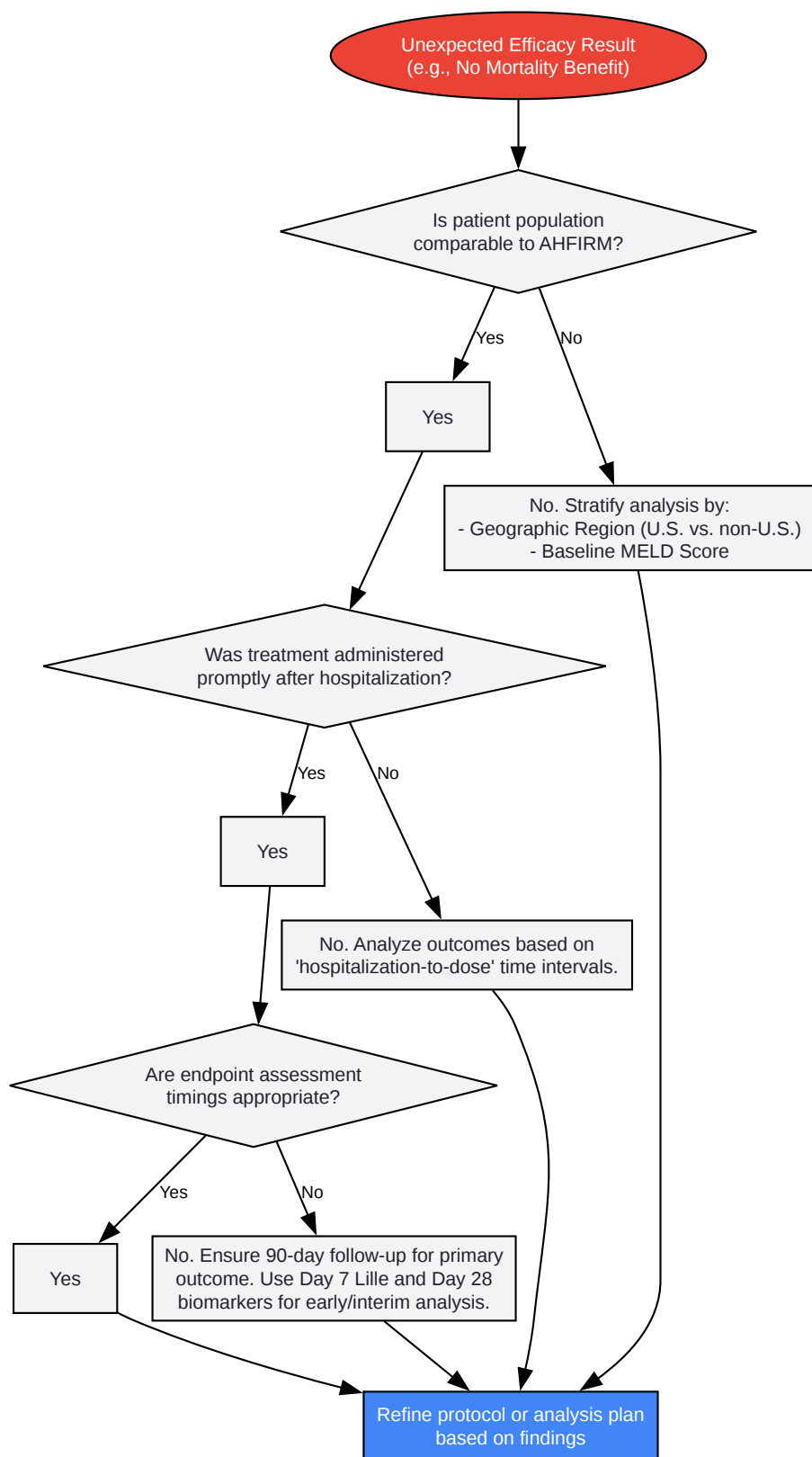
Protocol 3: Key Efficacy Endpoint Assessment

- MELD Score Calculation: Calculated at baseline and follow-up visits (e.g., Day 7, Day 28, Day 90) using the standard formula based on serum creatinine, total bilirubin, and INR.
- Lille Score Calculation: Used as an early assessment of treatment response at Day 7. The model incorporates age, renal function, albumin, prothrombin time, and bilirubin evolution from Day 0 to Day 7. A score <0.45 is typically considered indicative of response.[\[7\]](#)
- 90-Day Survival Status: The primary outcome of interest from the Phase 2b trial. Patient status (alive, deceased, or received liver transplant) must be definitively ascertained at 90 days post-randomization.[\[10\]](#)

Section 5: Mandatory Visualizations







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